2-Methyl-6-(4-methylphenyl)nicotinic acid
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Overview
Description
2-Methyl-6-(4-methylphenyl)nicotinic acid is an organic compound with the molecular formula C14H13NO2. It belongs to the class of nicotinic acid derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by a nicotinic acid core substituted with a methyl group at the 2-position and a 4-methylphenyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(4-methylphenyl)nicotinic acid typically involves the reaction of 2-methylpyridine with 4-methylbenzyl chloride under basic conditions to form the corresponding 2-methyl-6-(4-methylphenyl)pyridine. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield the desired nicotinic acid derivative.
Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This process is efficient but generates nitrous oxide as a by-product, which poses environmental challenges .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-(4-methylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methyl-6-(4-methylphenyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4-methylphenyl)nicotinic acid involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways by binding to receptors or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to affect redox reactions and metabolic pathways .
Comparison with Similar Compounds
- 6-Methylnicotinic acid
- 4-Methylnicotinic acid
- 2,6-Dimethylnicotinic acid
Comparison: 2-Methyl-6-(4-methylphenyl)nicotinic acid is unique due to the presence of both a methyl group and a 4-methylphenyl group, which confer distinct chemical and biological properties. Compared to other nicotinic acid derivatives, it exhibits different reactivity and potential therapeutic applications .
Properties
IUPAC Name |
2-methyl-6-(4-methylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-3-5-11(6-4-9)13-8-7-12(14(16)17)10(2)15-13/h3-8H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFOZSKLXZPYAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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